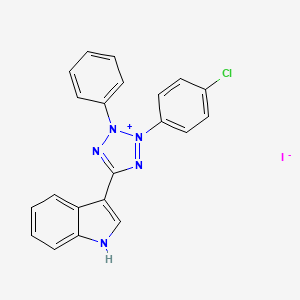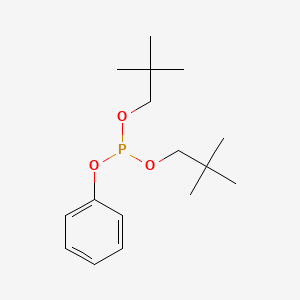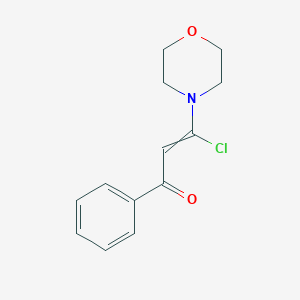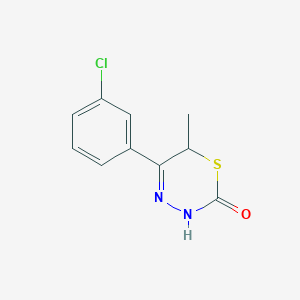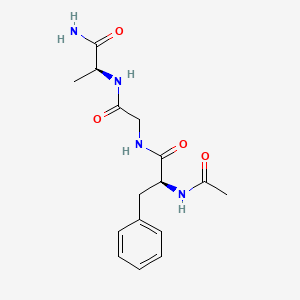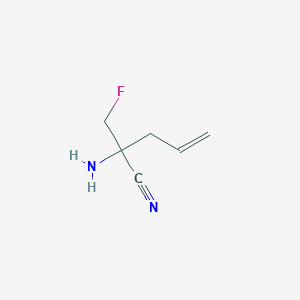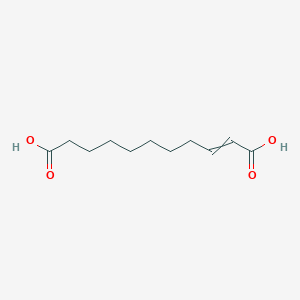
Undec-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a double bond at the second carbon atom and carboxylic acid groups at both ends of the carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-2-enedioic acid can be synthesized through various methods. One common approach involves the oxidation of undec-2-enoic acid. This process typically uses oxidizing agents such as potassium permanganate or ozone under controlled conditions . Another method involves the biotransformation of long-chain fatty acids using Baeyer-Villiger monooxygenase (BVMO) enzymes .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic oxidation of undec-2-enoic acid. This process involves the use of catalysts such as palladium or platinum to facilitate the oxidation reaction . The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Undec-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of undecane-2,11-dioic acid.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Undecane-2,11-dioic acid.
Substitution: Esters or amides of this compound.
Scientific Research Applications
Undec-2-enedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Industry: This compound is used in the production of polymers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of undec-2-enedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can undergo beta-oxidation to produce energy. The compound’s double bond and carboxylic acid groups allow it to participate in various biochemical reactions, influencing metabolic pathways .
Comparison with Similar Compounds
Undec-2-enedioic acid can be compared with other medium-chain fatty acids, such as:
Dec-2-enedioic acid: Similar structure but with one less carbon atom.
Dodec-2-enedioic acid: Similar structure but with one more carbon atom.
Undec-2-enoic acid: Similar structure but with only one carboxylic acid group.
The uniqueness of this compound lies in its specific chain length and the presence of a double bond at the second carbon atom, which imparts distinct chemical and physical properties.
Properties
CAS No. |
82342-32-3 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
undec-2-enedioic acid |
InChI |
InChI=1S/C11H18O4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h6,8H,1-5,7,9H2,(H,12,13)(H,14,15) |
InChI Key |
PRHYKPOPIDLQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC=CC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


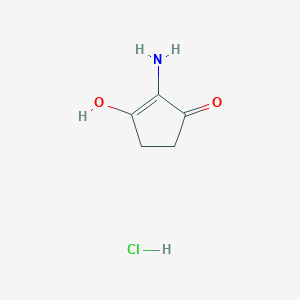

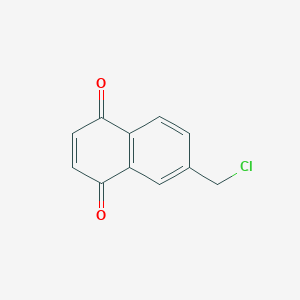
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
